Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 81569-37-1 . It has a molecular weight of 214.29 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of this compound and similar compounds has been described in the literature . The compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis
The Inchi Code for this compound is1S/C9H14N2O2S/c1-3-5-6-7 (8 (12)13-4-2)14-9 (10)11-6/h3-5H2,1-2H3, (H2,10,11)
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, 2-Aminothiazoles, a class of compounds to which it belongs, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Structural Analysis and Synthesis Techniques
- The molecular structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, highlighting its hydrogen-bonded dimer formation through N—H⋯N and N—H⋯O interactions, which could provide insights into the behavior of similar compounds like Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate in various environments (D. Lynch & I. Mcclenaghan, 2004).
- Novel synthesis methods have been developed for 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement, presenting an efficient pathway for creating derivatives of this compound (Luke A. Baker & Craig M. Williams, 2003).
Antimicrobial Studies
- Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives were synthesized and evaluated for antimicrobial activities, providing a template for understanding how modifications to the thiazole core, including propyl substitution, may influence biological activity (N. Desai, N. Bhatt, & S. Joshi, 2019).
Corrosion Inhibition
- Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its efficiency as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. The compound demonstrated increased inhibition efficiency with concentration, suggesting potential corrosion inhibition applications for this compound (K. Raviprabha & R. Bhat, 2019).
Synthetic Modifications and Applications
- Synthetic modifications in Ethyl 2-amino-4-methylthiazole-5-carboxylate were explored through 3D QSAR analysis and antimicrobial study, offering insights into how structural changes, such as altering the alkyl group to propyl, might impact its properties and applications (N. Desai, N. Bhatt, & S. Joshi, 2019).
Future Directions
The future directions for research on Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate and related compounds could involve further exploration of their therapeutic roles. Given their promising properties, these compounds could be further studied for their potential as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mechanism of Action
Mode of Action:
EAPTC’s mode of action depends on its chemical structure and functional groups Without specific data, we can’t pinpoint exact interactions
- GABAergic Modulation : EAPTC could potentially modulate neurotransmitter systems. For instance, it might enhance the inhibitory function of gamma-aminobutyric acid (GABA) through GABA-A receptors, similar to how propofol acts . This modulation could lead to sedation, anesthesia, or other effects.
Biochemical Analysis
Biochemical Properties
These compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Similar 2-aminothiazole-based compounds have shown significant potential towards various types of cells . For instance, some compounds have shown inhibitory activity against influenza A
Molecular Mechanism
Other 2-aminothiazole-based compounds have been found to bind with high affinity to multiple receptors . This binding can lead to various effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJDESRRBKKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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